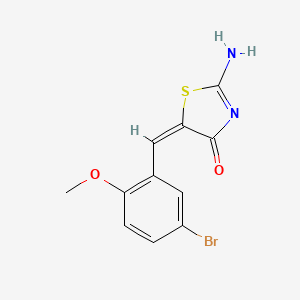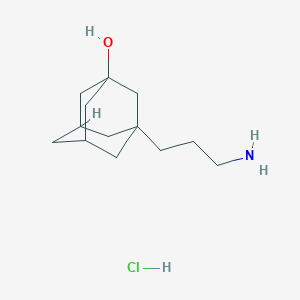
5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one, also known as BMT, is a thiazolidinone derivative that has been widely studied due to its potential applications in various fields. BMT has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.
Mécanisme D'action
The mechanism of action of 5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has also been found to exhibit anti-microbial effects against various bacterial and fungal strains. In animal studies, 5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to reduce inflammation and improve wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is its broad range of biological activities, which makes it a versatile compound for research. 5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of 5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is its low solubility in water, which can make it difficult to use in certain experiments. 5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one also has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one. One area of interest is the development of 5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one derivatives with improved solubility and bioavailability. Another area of research is the investigation of 5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one as a potential treatment for various diseases, including cancer and inflammatory disorders. Additionally, the use of 5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one as a natural pesticide in agriculture is an area of growing interest. Finally, the formation of 5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one metal complexes for use in catalysis and other applications is an area of research with potential for industrial applications.
Méthodes De Synthèse
The synthesis of 5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one involves the reaction of 5-bromo-2-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with chloroacetic acid and sodium hydroxide to yield 5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one. The synthesis of 5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been optimized in various studies to improve the yield and purity of the compound.
Applications De Recherche Scientifique
5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In agriculture, 5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been investigated for its potential as a natural pesticide due to its anti-microbial properties. In material science, 5-(5-bromo-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been studied for its ability to form metal complexes, which can be used in catalysis and other applications.
Propriétés
IUPAC Name |
(5E)-2-amino-5-[(5-bromo-2-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-16-8-3-2-7(12)4-6(8)5-9-10(15)14-11(13)17-9/h2-5H,1H3,(H2,13,14,15)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBPAJBHOHLBCY-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6033219.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-5-quinoxalinecarboxamide](/img/structure/B6033225.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(cyclohexylmethyl)-4-methoxybenzamide](/img/structure/B6033230.png)
![1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxamide](/img/structure/B6033242.png)
![1-sec-butyl-7-[4-(difluoromethoxy)phenyl]-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6033244.png)

![2-[4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6033267.png)
![3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone](/img/structure/B6033277.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6033280.png)

![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6033295.png)
![N-(3,4-difluorophenyl)-1-[3-(dimethylamino)benzoyl]-3-piperidinamine](/img/structure/B6033296.png)

![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6033310.png)